2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester
CAS No.: 1171921-46-2
Cat. No.: VC11730842
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171921-46-2 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate |
| Standard InChI | InChI=1S/C20H32O3/c1-15(2)9-7-11-16(3)10-5-6-12-17-13-8-14-18(21)19(17)20(22)23-4/h8,13-16,21H,5-7,9-12H2,1-4H3 |
| Standard InChI Key | UYEPNPJDPFCVNY-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC |
| Canonical SMILES | CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzoic acid methyl ester backbone with a 5,9-dimethyldecyl substituent at the 2-position and a hydroxyl group at the 6-position. The IUPAC name, methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate, reflects this arrangement. The aliphatic chain introduces significant hydrophobicity, while the hydroxyl group enables hydrogen bonding and derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1171921-46-2 |
| Molecular Formula | |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | Methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate |
| Key Functional Groups | Methyl ester, hydroxyl, branched alkyl chain |
The Standard InChI descriptor (InChI=1S/C20H32O3...) confirms the stereochemical arrangement, critical for interactions in biological systems.
Synthesis and Manufacturing
Conventional Esterification Strategies
Synthesis typically involves multi-step processes, starting with the esterification of 6-hydroxybenzoic acid followed by alkylation of the 2-position. A regioselective protection-deprotection strategy, as demonstrated in the synthesis of hydroxy-methoxybenzoic esters , may be employed to ensure functional group compatibility. For example:
-
Esterification: Methanol and sulfuric acid under reflux yield the methyl ester.
-
Alkylation: Introduction of the 5,9-dimethyldecyl chain via nucleophilic substitution or Friedel-Crafts alkylation.
Advanced Catalytic Methods
The patent US6515167B1 describes a low-temperature (≤120°C), high-yield (97–98%) methylation process using dimethyl carbonate (DMC) and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This method avoids toxic methylating agents (e.g., methyl iodide) and high-pressure reactors, making it environmentally favorable. Applied to 6-hydroxybenzoic acid, this protocol could streamline the production of the target ester .
Table 2: Comparison of Synthesis Methods
| Method | Temperature | Catalyst | Yield | Environmental Impact |
|---|---|---|---|---|
| Traditional Esterification | Reflux (~90°C) | Moderate | High (acid waste) | |
| DMC-Based Methylation | 90–120°C | DBU | 97–98% | Low (recyclable DMC) |
Analytical and Characterization Techniques
Chromatographic Separation
Reverse-phase HPLC and ion-pair chromatography, as described for 4-methyl-benzoic acid methyl ester , are effective for purity analysis. Gas chromatography-mass spectrometry (GC-MS) can resolve the branched aliphatic chain’s isomerism.
Spectroscopic Identification
-
NMR: NMR signals at δ 6.5–7.5 ppm (aromatic protons) and δ 1.0–1.5 ppm (alkyl chain).
-
IR: Stretching vibrations at 1720 cm (ester C=O) and 3200–3500 cm (hydroxyl O–H) .
Comparative Analysis with Analogous Esters
Methyl Hydroxy-Methoxybenzoates
Methyl 2-hydroxy-3-methoxybenzoate, synthesized via pivaloyl protection and methanolysis , shares similar reactivity but differs in bioactivity. The 5,9-dimethyldecyl chain in the target compound may enhance membrane permeability compared to shorter-chain analogs.
Fatty Acid Methyl Esters (FAMEs)
Unlike linear FAMEs used in biofuels, the branched alkyl chain in this ester reduces crystallinity, potentially improving cold-flow properties in lubricants .
Future Research Directions
-
Bioactivity Screening: Antifungal, antibacterial, and anticancer assays to explore therapeutic potential.
-
Process Optimization: Scaling up the DMC-based method for industrial production .
-
Structure-Activity Relationships (SAR): Systematic modification of the alkyl chain and hydroxyl position to optimize properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume